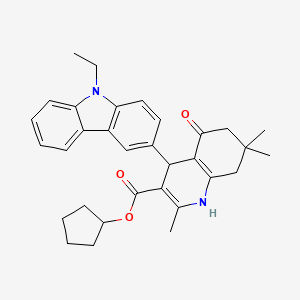
cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of carbazole and quinoline moieties.
Preparation Methods
The synthesis of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of catalysts such as acetic acid and oxidizing agents like manganese dioxide . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety. Common reagents and conditions used in these reactions include acetic acid as a catalyst and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with specific proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Cyclopentyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other carbazole derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde and 9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of carbazole and quinoline moieties in this compound sets it apart, providing distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in various fields.
Properties
Molecular Formula |
C32H36N2O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
cyclopentyl 4-(9-ethylcarbazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C32H36N2O3/c1-5-34-25-13-9-8-12-22(25)23-16-20(14-15-26(23)34)29-28(31(36)37-21-10-6-7-11-21)19(2)33-24-17-32(3,4)18-27(35)30(24)29/h8-9,12-16,21,29,33H,5-7,10-11,17-18H2,1-4H3 |
InChI Key |
GRUSXSPAVBLOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC5CCCC5)C)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















